N-(3-fluoro-4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridine sulfonamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of 3-fluoro-4-methylaniline with 1,2,4-triazolo[4,3-a]pyridine-6-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines in the presence of a base like triethylamine in dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
- 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine derivatives
Uniqueness
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups on the phenyl ring enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound in drug discovery and development .
Properties
CAS No. |
1325307-37-6 |
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Molecular Formula |
C13H11FN4O2S |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C13H11FN4O2S/c1-9-2-3-10(6-12(9)14)17-21(19,20)11-4-5-13-16-15-8-18(13)7-11/h2-8,17H,1H3 |
InChI Key |
BBIQOQGHZGDLCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN3C=NN=C3C=C2)F |
Origin of Product |
United States |
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